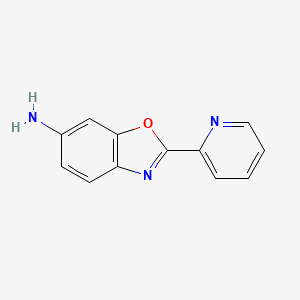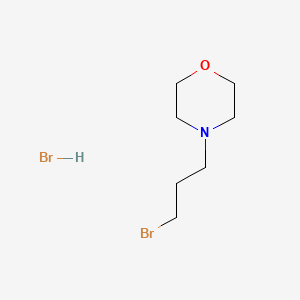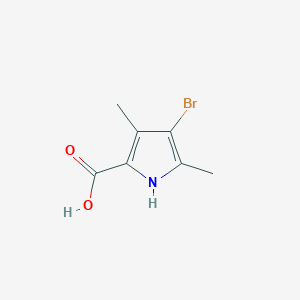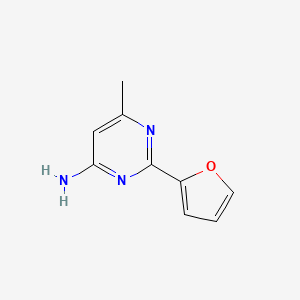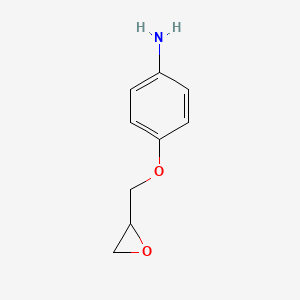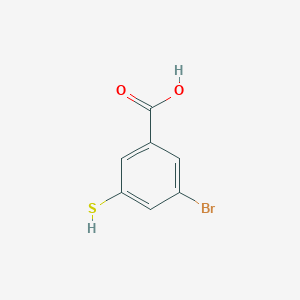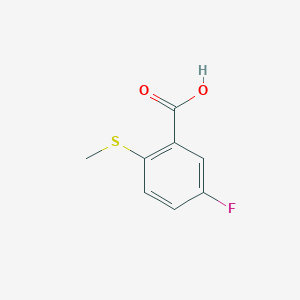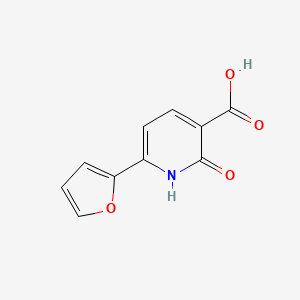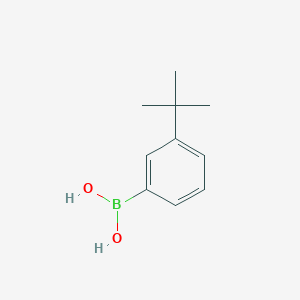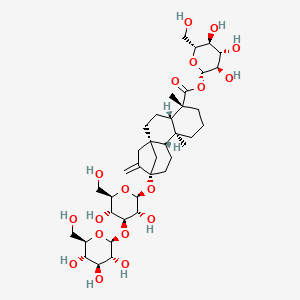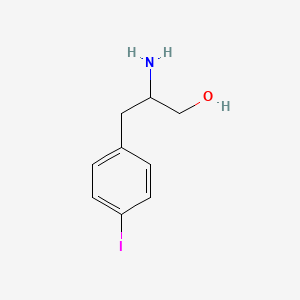
2-Amino-3-(4-iodophenyl)propan-1-OL
Übersicht
Beschreibung
2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
Application
The compound is used as an indicator of prior respiratory activity in aquatic bacteria .
Method of Application
The compound is used in the form of INT (2- (4-Iodophenyl)-3- (4-Nitrophenyl)-5- (Phenyl) Tetrazolium Chloride), a tetrazolium salt. It’s applied to measure the respiration rates of prokaryotes in the ocean .
Results
The amount of reduced INT showed an excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
Medical Imaging
Application
The compound is used as a positron emission tomography (PET) probe for imaging amino acid transporters .
Method of Application
The compound is used in the form of (S)-2-amino-3- [3- (2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP). It’s applied to image the tumor-specific L-type amino acid transporter (LAT) 1 .
Results
The study revealed that 18F-FIMP had a higher affinity for LAT1 than for LAT2, which is abundantly expressed even in normal cells. 18F-FIMP showed high accumulation in LAT1-positive tumor tissues and low accumulation in inflamed lesions in tumor-bearing mice .
Synthesis of Aliphatic Cyclic Carbonate Monomers
Application
This compound is used as a starting material for the synthesis of functional cyclic carbonate monomers .
Method of Application
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .
Results
This approach provided direct access to functional biodegradable polymers and impacted the development of next-generation materials for biomedical and environmentally friendly products .
Chemical Manufacturing
Application
This compound is used in the manufacturing of other chemicals .
Method of Application
The specific methods of application in chemical manufacturing can vary widely depending on the specific chemical being produced .
Results
The results of this application can also vary widely, but the end product is typically a new chemical compound .
Protein Engineering
Application
This compound is used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon .
Method of Application
The specific methods of application in protein engineering can vary widely depending on the specific protein being engineered .
Results
The results of this application can also vary widely, but the end product is typically a new protein with altered amino acid composition .
Peptide Synthesis
Application
This compound is used in the synthesis of Ac-TZProxN-NH2 peptides .
Method of Application
The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized .
Results
The results of this application can also vary widely, but the end product is typically a new peptide .
Eigenschaften
IUPAC Name |
2-amino-3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-iodophenyl)propan-1-OL | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

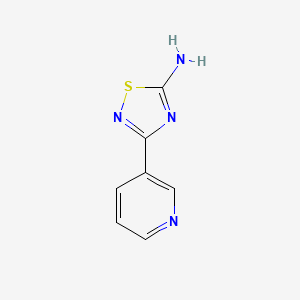

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
